molecular formula C7H7BrFN B1627153 2-(Bromomethyl)-5-fluorobenzenamine CAS No. 939758-34-6

2-(Bromomethyl)-5-fluorobenzenamine

Cat. No.: B1627153
CAS No.: 939758-34-6
M. Wt: 204.04 g/mol
InChI Key: MGCZXYLOYARVMS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzenamine (CAS: 206559-44-6; synonyms: 2-Bromo-5-fluoroaniline, 2-BROMO-5-FLUOROBENZENAMINE) is a halogenated aromatic amine with the molecular formula C₇H₆BrFN. This compound features a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 5-position on the benzene ring. Its molecular weight is 204.03 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced polymers. The bromomethyl group enhances reactivity in nucleophilic substitutions, enabling cross-coupling reactions, while the fluorine atom contributes to electronic modulation and metabolic stability in downstream applications .

Properties

CAS No.

939758-34-6

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoroaniline

InChI

InChI=1S/C7H7BrFN/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4,10H2

InChI Key

MGCZXYLOYARVMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)CBr

Canonical SMILES

C1=CC(=C(C=C1F)N)CBr

Origin of Product

United States

Comparison with Similar Compounds

2-(Bromomethyl)-5-fluorobenzenamine vs. 3-Bromo-5-fluoro-4-iodoaniline

  • Substituents: The latter compound (C₆H₄BrFINO) includes iodine at the 4-position, increasing steric bulk and polarizability compared to the bromomethyl group.
  • Reactivity : The iodine atom facilitates heavier halogen-based coupling (e.g., Ullmann reactions), whereas the bromomethyl group in the target compound is more reactive in alkylation or Suzuki-Miyaura cross-couplings .

This compound vs. 2-Bromo-5-fluorobenzonitrile

  • Functional Groups: The cyano (-CN) group in the latter (C₇H₃BrFN) introduces strong electron-withdrawing effects, reducing nucleophilicity at the benzene ring.
  • Applications: Cyano derivatives are often used in metal-organic frameworks (MOFs) or as ligands, whereas bromomethyl analogs are preferred for alkylation in drug synthesis .

Comparison with 2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO)

  • Reactivity : The aldehyde group (-CHO) enables condensation reactions (e.g., Schiff base formation), while the bromomethyl group supports alkylation or polymer branching.
  • Stability : Aldehydes are prone to oxidation, whereas bromomethyl-aniline derivatives are more stable under acidic conditions .

Comparison with 5-Bromo-4-fluoro-2-methylaniline (C₇H₇BrFN)

  • Steric Effects : The methyl group at the 2-position in this analog increases steric hindrance, reducing accessibility for electrophilic aromatic substitution compared to the bromomethyl group .

Fluorinated Polyamide/Imide Intermediates

Compounds like 2,2-bis(4-carboxyphenyl)hexafluoropropane (from ) share fluorinated aromatic backbones but lack bromine. The bromomethyl group in this compound enhances cross-linking in polymers, improving thermal stability in high-performance materials .

Pharmaceutical Intermediates

Compared to 5-fluoro-2-[4-(2-fluorophenyl)-1-piperazinyl]benzenamine (), which is tailored for CNS drug candidates, the bromomethyl group in the target compound allows modular functionalization for antitumor or antiviral agents .

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